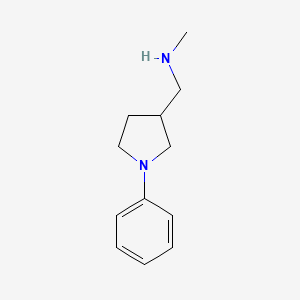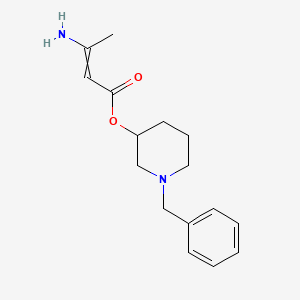amine CAS No. 915923-93-2](/img/structure/B3167025.png)
[2-(4-Bromophenoxy)ethyl](ethyl)amine
Descripción general
Descripción
2-(4-Bromophenoxy)ethylamine: is an organic compound with the molecular formula C10H14BrNO It is characterized by the presence of a bromophenoxy group attached to an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)ethylamine typically involves the reaction of 4-bromophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-bromophenoxy)ethylamine . This intermediate is then further reacted with ethyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of 2-(4-Bromophenoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(4-Bromophenoxy)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions can lead to the formation of corresponding or .
Reduction: The compound can be reduced using reducing agents like or , resulting in the formation of or .
Substitution: 2-(4-Bromophenoxy)ethylamine can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as , , or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like or , elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenoxyethylamines.
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Bromophenoxy)ethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of bromophenoxy derivatives with biological targets. It can be used in the development of probes for imaging and diagnostic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial , anti-inflammatory , or anticancer properties.
Industry: In the industrial sector, 2-(4-Bromophenoxy)ethylamine is used in the production of specialty chemicals, including polymers , dyes , and surfactants .
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)ethylamine involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrophobic interactions and hydrogen bonding with target proteins or enzymes, modulating their activity. The ethylamine chain can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
- 2-(4-Chlorophenoxy)ethylamine
- 2-(4-Fluorophenoxy)ethylamine
- 2-(4-Methylphenoxy)ethylamine
Comparison: Compared to its analogs, 2-(4-Bromophenoxy)ethylamine exhibits unique properties due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s binding affinity to biological targets. This can result in improved biological activity and specificity. Additionally, the bromine atom can participate in halogen bonding , further influencing the compound’s interactions and reactivity.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOKMHDRGYZBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291563 | |
| Record name | 2-(4-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-93-2 | |
| Record name | 2-(4-Bromophenoxy)-N-ethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)
amine](/img/structure/B3166978.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)



![butyl(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B3167033.png)


